3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine
Overview
Description
3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine is a useful research compound. Its molecular formula is C10H9F6N and its molecular weight is 257.18 g/mol. The purity is usually 95%.
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Biological Activity
3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS Number: 1270476-37-3) is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a trifluoromethyl group, which enhances its biological activity by influencing molecular interactions and pharmacokinetics. The purpose of this article is to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H9F6N
- Molecular Weight : 257.18 g/mol
- Purity : ≥95%
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can enhance the binding affinity of compounds to specific biological targets.
Key Mechanisms:
- Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to inhibit various enzymes effectively due to increased lipophilicity and altered electronic properties.
- Receptor Interaction : The trifluoromethyl moiety can improve the interaction with G-protein coupled receptors (GPCRs), potentially leading to enhanced therapeutic effects.
- Cytotoxic Effects : Preliminary studies indicate that similar compounds exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
Cytotoxicity Studies
A study investigating structurally related compounds demonstrated significant cytotoxic effects on MCF-7 breast cancer cells using the MTT assay. The results indicated that modifications in the molecular structure, including the incorporation of tertiary amines and trifluoromethyl groups, could lead to improved cytotoxic profiles compared to standard treatments like Tamoxifen .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Tamoxifen | 10 | MCF-7 |
Trifluoro Compound | 5 | MCF-7 |
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group has been linked to increased potency in inhibiting serotonin uptake and other biochemical pathways. SAR studies suggest that this modification can lead to a six-fold increase in activity compared to non-fluorinated analogs .
Case Study 1: Anticancer Activity
In a comparative study of various fluorinated compounds, this compound was evaluated for its effects on cell proliferation in cancer models. The compound exhibited a notable reduction in cell viability at concentrations as low as 5 µM, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Neuropharmacological Effects
Research into fluoroalkylated amines has shown promise in treating neuropsychiatric disorders. Compounds similar to this compound have demonstrated efficacy in modulating neurotransmitter systems, suggesting potential applications in treating anxiety and depression .
Properties
IUPAC Name |
3,3,3-trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c11-9(12,13)5-8(17)6-1-3-7(4-2-6)10(14,15)16/h1-4,8H,5,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYITWYWBCCRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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